molecular formula C19H25N7O8 B1496517 Dihydrofolic acid dihydrate 90 CAS No. 207226-40-2

Dihydrofolic acid dihydrate 90

Cat. No.: B1496517
CAS No.: 207226-40-2
M. Wt: 479.4 g/mol
InChI Key: UOHHAQNWTOGSOL-LTCKWSDVSA-N
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Description

Molecular Structure and Formula

Dihydrofolic acid dihydrate 90 is a crystalline compound with the molecular formula C₁₉H₂₁N₇O₆·2H₂O and a molecular weight of 479.44 g/mol . The structure comprises three key components:

  • A 7,8-dihydropteridine ring system with an amino group at position 2 and a ketone at position 4.
  • A para-aminobenzoic acid (PABA) moiety linked via a methylene bridge to the pteridine ring.
  • An L-glutamic acid residue conjugated to the PABA group through an amide bond.

The dihydro designation arises from the saturation of the pyrazine ring at positions 7 and 8, distinguishing it from fully oxidized folic acid derivatives. The dihydrate form incorporates two water molecules in its crystal lattice, which stabilize the solid-state structure.

Structural Features:

  • Stereochemistry : The glutamic acid residue adopts an (S) -configuration at its α-carbon, critical for biological activity.
  • Functional Groups :
    • Primary amine (-NH₂) at position 2 of the pteridine ring.
    • Carboxylic acid groups (-COOH) on the glutamic acid moiety.
    • Amide (-CONH-) and methylene (-CH₂-) linkages.

The compound’s SMILES string (Simplified Molecular-Input Line-Entry System) is:

O.O.NC1=NC(=O)C2=C(NCC(CNc3ccc(cc3)C(=O)N[C@@H](CCC(O)=O)C(O)=O)=N2)N1  

This notation highlights the connectivity of the pteridine ring, methylene bridge, and glutamic acid side chain.

Key Identifiers:

Property Value Source
CAS Registry Number 207226-40-2
IUPAC Name (2S)-2-[[4-[(2-Amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid dihydrate
Synonyms Dihydrofolate dihydrate; 7,8-Dihydrofolic acid dihydrate; FAH₂·2H₂O
Empirical Formula C₁₉H₂₁N₇O₆·2H₂O

The anhydrous form of dihydrofolic acid (CAS 4033-27-6) has a molecular formula of C₁₉H₂₁N₇O₆ and a molecular weight of 443.41 g/mol , but it lacks the stabilizing water molecules present in the dihydrate.

Crystallographic Considerations:

While detailed crystallographic data (e.g., space group, unit cell parameters) are not explicitly reported in the literature, the dihydrate’s stability under standard storage conditions (-20°C) suggests a well-defined hydrate structure. The water molecules likely participate in hydrogen-bonding networks with the carboxylic acid and amide groups of the glutamic acid residue.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2*1H2/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHHAQNWTOGSOL-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746509
Record name N-(4-{[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-40-2
Record name N-(4-{[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207226-40-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Dihydrofolic acid dihydrate (DHF) is a derivative of folic acid, playing a crucial role in various biological processes, particularly in DNA and RNA synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of Dihydrofolic Acid

Dihydrofolic acid is an intermediate in the metabolism of folate, essential for the synthesis of nucleotides and amino acids. It is converted to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), which is critical for cellular proliferation and growth. The reduction process involves two steps, each consuming NADPH and producing NADP .

  • Enzymatic Conversion : DHF is converted to THF through the action of DHFR. This enzyme is a target for several antifolate drugs, such as methotrexate, which inhibit nucleotide synthesis by blocking THF production .
  • One-Carbon Metabolism : THF serves as a carrier for one-carbon units in various metabolic reactions, including the synthesis of purines and pyrimidines necessary for DNA replication .

3. Biological Functions

  • DNA Synthesis : DHF's primary role is in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This function is vital for cell division and growth .
  • Amino Acid Metabolism : It also participates in the metabolism of amino acids, influencing protein synthesis and cellular function .

4.1 Stability and Solubility Studies

Recent studies have examined the stability and solubility of DHF in various matrices:

ParameterDihydrofolic Acid DihydrateReference
Water Solubility (mg/mL)26.5
Stability in Aqueous SolutionsDegradation observed over time
Solubility in Gastric Juice (mg/mL)22.9

These findings indicate that while DHF is relatively soluble in water, its stability can be compromised under certain conditions.

4.2 Clinical Applications

DHF has been investigated for its potential therapeutic applications:

  • Antifolate Drugs : The inhibition of DHFR by drugs like methotrexate leads to reduced levels of THF, effectively slowing down cancer cell proliferation by limiting DNA synthesis .
  • Nutritional Supplementation : As a form of folate, DHF supplementation may help prevent deficiencies related to DNA synthesis disorders .

5. Conclusion

Dihydrofolic acid dihydrate plays a significant role in biological activity related to nucleic acid synthesis and amino acid metabolism. Its conversion to THF via DHFR is critical for cellular functions, making it a target for various therapeutic interventions.

Scientific Research Applications

Biochemical Applications

Role in Folate Metabolism:
Dihydrofolic acid serves as an intermediate in the conversion of folic acid to tetrahydrofolate (THF), a vital cofactor involved in one-carbon metabolism. This pathway is critical for the synthesis of nucleotides, amino acids, and other biomolecules necessary for cellular function and growth .

Enzymatic Reactions:
DHF is utilized in assays to measure the activity of dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of DHF to THF. This reaction is essential for maintaining intracellular folate levels and supporting various biosynthetic pathways .

Pharmaceutical Applications

Antifolate Drugs:
Dihydrofolic acid is significant in the development of antifolate drugs used in cancer therapy. Compounds that inhibit DHFR, such as methotrexate and pemetrexed, target this pathway to disrupt DNA synthesis in rapidly dividing cancer cells. Research shows that these drugs can lead to an accumulation of DHF polyglutamates, contributing to their therapeutic effects .

Stabilization of Folic Acid Preparations:
DHF has been used to stabilize aqueous preparations of folic acid, enhancing their shelf life and bioactivity. The combination of DHF with hydroxypolycarboxylic acids (like citric or tartaric acid) has been shown to improve the stability of folic acid solutions, making them more effective for long-term storage .

Case Studies and Research Findings

Inhibition Studies:
Recent studies have demonstrated that specific compounds derived from DHF exhibit potent inhibitory effects on both thymidylate synthase (TS) and DHFR. For instance, a novel compound was found to be significantly more potent than existing antifolates, highlighting the potential for developing new cancer therapies based on DHF derivatives .

Plant Metabolism Research:
Research into plant systems has revealed that DHF plays a crucial role in regulating folate biosynthesis through its interaction with DHFR-TS gene families. These studies suggest that DHF not only contributes to folate metabolism but also helps maintain redox balance within plant cells .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Biochemical Research Intermediate in folate metabolism; essential for nucleotide synthesisCritical for DNA/RNA synthesis
Pharmaceutical Development Used in antifolate drugs targeting cancer cellsMethotrexate, pemetrexed
Stabilization Techniques Enhances stability of folic acid preparationsImproved shelf-life with stabilizers
Plant Biology Regulates folate biosynthesis and redox balanceInvolvement in plant stress responses

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dihydrofolic acid dihydrate 90 with structurally or functionally related dihydrate compounds:

Compound CAS Number Molecular Formula Assay/Content Primary Applications Key Research Findings
This compound 207226-40-2 $ C{19}H{21}N7O6 \cdot 2H_2O $ 99% Folate metabolism research, DHFR inhibition studies $ K_i = 93 \, \mu M $ for OAT1 interaction; induces seizures in rats .
Chromotropic acid disodium salt dihydrate 5808-22-0 $ C{10}H6O8S2Na2 \cdot 2H2O $ 99% Colorimetric assays (formaldehyde, sugars) Detects organic molecules via spectrophotometry; used in environmental and food testing .
Sodium 4-aminosalicylate dihydrate 6018-19-5 $ C7H6NNaO3 \cdot 2H2O $ 99% Tuberculosis treatment, anti-inflammatory agent Prodrug metabolized to 5-aminosalicylic acid; minimal OAT1 interaction reported .
Dihydroxyfumaric acid dihydrate N/A $ C4H4O6 \cdot 2H2O $ ≥90% Antioxidant studies, organic synthesis Technical grade used in free radical scavenging assays; dec. at 155°C .
Magnesium sulfate dihydrate N/A $ MgSO4 \cdot 2H2O $ 99% Electrolyte replenishment, agricultural additives No significant biochemical interactions; widely used in medicine and agriculture .

Key Comparative Insights:

Biological Activity: this compound uniquely interacts with OAT1, a transporter implicated in renal drug excretion, distinguishing it from other dihydrates like sodium 4-aminosalicylate . Neurotoxic effects (e.g., seizure induction) are specific to dihydrofolic acid, as observed in rat models .

Purity and Regulatory Status: Pharmaceutical-grade dihydrates (e.g., dihydrofolic acid, sodium 4-aminosalicylate) adhere to stringent purity standards (≥99%), whereas technical-grade compounds (e.g., dihydroxyfumaric acid) may have lower assay thresholds .

Industrial vs. Research Use :

  • Chromotropic acid is specialized for analytical chemistry, while magnesium sulfate dihydrate has broad industrial applications .

Thermal Stability :

  • Dihydroxyfumaric acid dihydrate decomposes at 155°C, whereas dihydrofolic acid and magnesium sulfate dihydrate exhibit higher thermal stability under standard conditions .

Preparation Methods

Chemical Reduction of Folic Acid to Dihydrofolic Acid

One classical approach to preparing dihydrofolic acid involves the partial chemical reduction of folic acid. This method is well-documented and involves:

  • Starting Material: Folic acid (pteroylglutamic acid)
  • Reducing Agents: Sodium borohydride (NaBH4) or formaldehyde in alkaline conditions
  • Reaction Conditions: The reaction is typically conducted under controlled pH (around 9-10) and low temperatures (below 20°C) to prevent over-reduction to tetrahydrofolic acid.
  • Process:
    • Folic acid is dissolved in an alkaline aqueous solution (e.g., sodium hydroxide).
    • Formaldehyde and sodium borohydride are added slowly to maintain temperature and pH.
    • The reaction is monitored by HPLC to ensure selective reduction to dihydrofolic acid.
    • The product is precipitated, filtered, and dried to obtain dihydrofolic acid dihydrate.

Example Reaction Parameters:

Parameter Value
pH ~9.0
Temperature ≤ 20°C
Sodium borohydride excess 3-4.5 molar equivalents
Formaldehyde equivalents ~3 molar equivalents
Reaction time 30 minutes to 2 hours

This method is referenced in patent US9090925B2, which describes the controlled reduction of folic acid to dihydrofolic acid using sodium borohydride and formaldehyde under alkaline conditions with temperature control.

Enzymatic Reduction Using Dihydrofolate Reductase (DHFR)

A highly selective and environmentally friendly method involves enzymatic reduction:

  • Enzymes Used: Dihydrofolate reductase (DHFR) and glucose dehydrogenase (GluDH)
  • Co-factors: NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)
  • Process Overview:
    • Folic acid is enzymatically reduced to dihydrofolic acid in the presence of DHFR.
    • Glucose dehydrogenase regenerates NADPH from NADP+ using glucose as a substrate, enabling continuous reduction.
    • The reaction is maintained under nitrogen atmosphere to prevent oxidation.
    • The pH is buffered around 7.0–7.5, and temperature is controlled between 22–40°C.
    • After completion, the reaction mixture is filtered to remove inorganic salts, and the product is isolated.

Key Reaction Details:

Component Amount/Condition
Glucose 1.2 to 25 molar equivalents
Glucose dehydrogenase (GluDH) 60 U/mmole glucose
Dihydrofolate reductase (DHFR) 35 U/mmole substrate
NADP 0.01 molar equivalent
pH ~7.1–7.5
Temperature 22–40°C
Reaction time 2–3.5 hours

This enzymatic process is advantageous due to high specificity, mild reaction conditions, and ease of enzyme recovery by immobilization on non-reactive supports.

Stabilized Aqueous Preparations and pH Control

Dihydrofolic acid is sensitive to oxidation; thus, stabilization in aqueous solutions is critical:

Component Amount (mmol)
Folic acid disodium salt 16
Dihydrofolic acid sodium salt 0.1 to 4
Trisodium citrate 5 to 12
pH 10.2 to 11.2

These formulations ensure sufficient storage stability by maintaining dihydrofolic acid in its reduced form and preventing degradation.

Crystallization and Purification of Dihydrofolic Acid Dihydrate

To obtain dihydrofolic acid dihydrate with high purity (≥90%), crystallization techniques are employed:

  • Solvent System: Water or water mixed with aprotic dipolar solvents (e.g., N,N-dimethylacetamide) and/or protic solvents (e.g., ethanol).
  • Temperature: Crystallization typically occurs at low temperatures (0–25°C) to improve yield and purity.
  • pH: Maintained near neutral (6.5–7.5) during crystallization.
  • Calcium Salt Formation: Calcium chloride dihydrate is added to form calcium dihydrofolate salts, which crystallize as dihydrate forms.
  • Crystallization Time: 10 to 60 hours, depending on conditions.

Typical Crystallization Parameters:

Parameter Range/Value
Acid/diamine molar ratio 1:2 to 1:4
Solvent ratio (water/aprotic) 1:0.5 to 1:20 (w/w)
Temperature 0–25°C
pH 6.5–7.5
CaCl2/diamine salt ratio 1:1 to 1:6 (w/w)
Crystallization time 10–60 hours

The process includes filtration, washing with cold water or ethanol, drying under vacuum, and storage under inert atmosphere to prevent oxidation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Chemical Reduction NaBH4, formaldehyde, NaOH, pH ~9, ≤20°C Simple, scalable Requires careful control to avoid over-reduction
Enzymatic Reduction DHFR, GluDH, NADPH, glucose, pH ~7.5, 22–40°C High specificity, mild conditions Enzyme immobilization enables reuse
Stabilized Aqueous Solutions Folic acid, DHFA, citric acid, NaOH, pH ~10.4 Enhanced storage stability Prevents oxidation
Crystallization & Purification Water/aprotic solvent, CaCl2, pH 6.5–7.5, low temp High purity dihydrate crystals Requires long crystallization time

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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